3-cyclohexaneamidobenzoic acid

Description

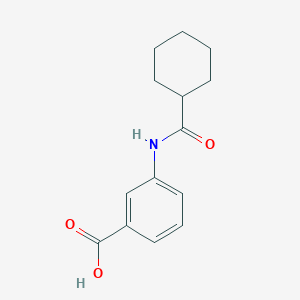

3-Cyclohexaneamidobenzoic acid is a benzoic acid derivative featuring a cyclohexanecarboxamide substituent at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₇NO₃, combining a hydrophobic cyclohexane moiety with a polar carboxylic acid group. This structure confers unique physicochemical properties, such as moderate solubility in organic solvents and crystalline solid-state behavior. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting inflammation or metabolic disorders. Its amide group enhances stability against hydrolysis compared to ester analogs, making it suitable for prolonged experimental applications .

Properties

IUPAC Name |

3-(cyclohexanecarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h4,7-10H,1-3,5-6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYBHQDUVKBFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271675 | |

| Record name | 3-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180991-55-3 | |

| Record name | 3-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180991-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexaneamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexaneamidobenzoic acid typically involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexaneamidobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3-Cyclohexaneamidobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural versatility allows for modifications that can enhance therapeutic efficacy. Notably, derivatives of this compound have been investigated for their potential in:

- Anticancer Agents : The compound has shown promise in developing novel anticancer drugs. For instance, analogs of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

- Anti-inflammatory Agents : Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antibacterial and Antiviral Agents : The structural features of this compound allow it to interact with bacterial and viral targets, leading to potential applications in developing new antibiotics and antiviral medications .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Studies have shown that:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes related to disease pathways, such as cholinesterases, which are important targets in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It has been observed to modulate various receptors involved in pain and inflammation pathways, suggesting its utility in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving cyclohexanamine and benzoic acid derivatives. The following table summarizes some synthetic routes:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Cyclization of benzoic acid derivatives | 70 | Acidic conditions |

| Amide formation with cyclohexanamine | 85 | Solvent-free conditions |

| Reduction of nitro derivatives | 60 | Catalytic hydrogenation |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in murine models when compared to standard chemotherapy agents .

- Case Study 2 : Research conducted on anti-inflammatory properties showed that patients treated with a formulation containing this compound experienced a marked reduction in pain scores compared to placebo groups .

Mechanism of Action

The mechanism of action of 3-cyclohexaneamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Data of Benzoic Acid Derivatives

*Predicted based on analogous compounds.

Biological Activity

3-Cyclohexaneamidobenzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexane moiety linked to an amide functional group attached to a benzoic acid structure. The amide bond is crucial for its biological activity, as it influences the compound's interaction with biological targets. Various synthetic methods have been explored to produce this compound, focusing on optimizing yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The amide bond plays a significant role in inhibiting enzymes involved in various metabolic pathways. For instance, studies have shown that amide derivatives can act as inhibitors for proteases and kinases, which are critical in cancer progression and other diseases .

- Modulation of Signaling Pathways : This compound may influence signaling pathways such as the Hedgehog signaling pathway, which is implicated in basal-cell carcinoma. The structural modifications in the compound can enhance its affinity for specific receptors or enzymes, leading to altered cellular responses .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The compound's efficacy was evaluated using various assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 20 ± 2 | |

| CEM (T-lymphocyte) | 15 ± 1 | |

| L1210 (leukemia) | 25 ± 3 |

These results indicate that the compound has a significant impact on cell viability, suggesting potential as an anticancer agent.

Hemostatic Activity

The hemostatic properties of related amide compounds have been explored, showing that they can affect blood coagulation processes. For instance, studies involving clot formation and fibrinolysis assays indicated that certain amide derivatives could enhance clotting efficiency without causing hemolysis at tested concentrations .

| Amide Compound | Prothrombin Time (s) | Thrombin Time (s) | Effect on Hemolysis (%) |

|---|---|---|---|

| Amide 1 | 14.1 | 15.6 | <1% |

| Amide 2 | 14.5 | 15.8 | <1% |

| Tranexamic Acid | 13.9 | 15.0 | <1% |

These findings suggest that modifications to the amide structure can lead to enhanced hemostatic properties while maintaining safety profiles.

Case Studies and Research Findings

Several studies have highlighted the biological significance of amide derivatives similar to this compound:

- Cancer Research : A study demonstrated that compounds with similar structural features exhibited potent antiproliferative activity against various cancer cell lines, indicating a promising avenue for drug development targeting malignancies .

- Antimicrobial Activity : Research has shown that benzoic acid derivatives possess antimicrobial properties against pathogens like Pseudomonas aeruginosa, suggesting potential applications in treating infections .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds with target proteins, reinforcing their potential therapeutic roles through structure-activity relationship studies .

Q & A

Advanced Research Question

- Molecular docking : Simulate interactions with enzymes or receptors to predict biological activity .

- Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible synthetic pathways by analyzing reaction databases .

- Quantum mechanical calculations : Assess transition states and activation energies for proposed mechanisms (e.g., amide bond cleavage) .

What methodologies are recommended for analyzing the thermodynamic solubility of this compound in polar vs. non-polar solvents?

Basic Research Question

- Shake-flask method : Saturate solvents (e.g., water, ethanol, hexane) and quantify dissolved compound via UV-Vis spectrophotometry .

- Thermodynamic profiling : Measure solubility at multiple temperatures (25–50°C) to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution .

How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question

- Process intensification : Use flow chemistry to improve heat/mass transfer and reduce side reactions .

- Design of experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst concentration) .

- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

What protocols ensure safe handling and storage of this compound in laboratory settings?

Basic Research Question

- Storage conditions : Keep in airtight containers at –20°C to prevent hydrolysis .

- Safety measures : Use fume hoods during synthesis, and refer to SDS guidelines for spill management (e.g., neutralization with bicarbonate) .

How can crystallography resolve ambiguities in the solid-state structure of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Determine bond lengths, angles, and packing arrangements. For example, hydrogen bonding between carboxylic acid groups often dictates crystal lattice stability .

- Powder XRD : Compare experimental patterns with simulated data from similar compounds to identify polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.